molecular formula C7H3ClN2O4 B12680082 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile CAS No. 125629-22-3

2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile

Cat. No.: B12680082
CAS No.: 125629-22-3
M. Wt: 214.56 g/mol
InChI Key: FCCMPPPCJVQGBC-UHFFFAOYSA-N
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Description

Substituted benzonitriles are a class of organic compounds that feature prominently in numerous areas of chemical science. Their importance stems from the versatility of the nitrile group, which serves as a key synthetic intermediate, and the ability of aromatic ring substituents to modulate the molecule's physical, chemical, and biological properties. nih.gov Benzonitriles are precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials. nih.gov

The benzonitrile (B105546) moiety is found in various approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov For instance, the benzonitrile group is a key feature in the breast cancer drug Finrozole, where it inhibits the aromatase enzyme. nih.gov Given this context, a polysubstituted molecule such as 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile can be viewed as a promising, albeit complex, building block. Its multifunctionality suggests potential for creating derivatives with highly specific properties, tailored for applications in medicinal chemistry or materials science. The synthesis of such compounds often involves multi-step processes, starting from simpler substituted benzaldehydes or benzoic acids. google.comgoogle.com

Chloro Group (Halogen): The chlorine atom acts as an electron-withdrawing group through induction, pulling electron density from the aromatic ring. It is also a weak deactivator in electrophilic aromatic substitution. Its presence can enhance the lipophilicity of a molecule, a key parameter in drug design, and can provide a site for certain cross-coupling reactions.

Dihydroxy Groups (Catechol Moiety): The two adjacent hydroxyl groups form a catechol structure. Hydroxyl groups are strong activating groups, donating electron density to the aromatic ring via resonance. This significantly influences the molecule's nucleophilicity. The catechol moiety is known for its ability to chelate metals and its potential for antioxidant activity due to its redox properties.

Nitrile Group: The nitrile (-C≡N) group is a potent electron-withdrawing group through both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic substitution. The nitrile group is exceptionally useful in synthetic chemistry; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a variety of other compound classes. nih.gov

Nitro Group: The nitro (-NO₂) group is one of the strongest electron-withdrawing and deactivating groups. Its presence significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a reaction that is typically difficult for benzene (B151609) itself.

The combination of powerful electron-donating (dihydroxy) and electron-withdrawing (chloro, nitro, nitrile) groups on the same ring creates a highly polarized electronic environment. This "push-pull" system is often associated with unique spectroscopic properties and specific reactivity patterns that are of great interest in the development of functional dyes and nonlinear optical materials.

Illustrative Physicochemical Properties of Structurally Related Benzonitriles

The following table presents data for known, simpler benzonitrile compounds to provide context for the types of properties relevant to this chemical class. Specific experimental data for this compound is not available in public literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chloro-5-nitrobenzonitrile (B92243)C₇H₃ClN₂O₂182.56105-107
4-Chloro-3-nitrobenzonitrile (B1361363)C₇H₃ClN₂O₂182.5698-100
2,4-DihydroxybenzonitrileC₇H₅NO₂135.12Not Available

Data sourced from PubChem and commercial supplier information. nih.gov

Modern chemical research continues to find new applications for structurally complex aromatic nitriles. Their utility as versatile synthetic intermediates remains a central theme. Current research directions often focus on leveraging their unique electronic and structural features for specific, high-value applications.

One major area of research is in the development of novel therapeutic agents. The ability to tune the electronic properties of the aromatic ring through substitution allows for the optimization of a molecule's binding affinity to biological targets like enzymes or receptors. nih.gov The nitrile group itself is a valuable pharmacophore, prized for its polarity and ability to act as a bioisostere. nih.gov

In materials science, polysubstituted aromatic nitriles are investigated as components of functional materials. The push-pull electronic structure, as would be expected in this compound, is a key design feature for chromophores used in optical devices. Furthermore, the ability of nitrile and hydroxyl groups to participate in hydrogen bonding and coordination chemistry makes them attractive for the design of supramolecular assemblies and metal-organic frameworks (MOFs).

The synthesis of these complex molecules is also an active area of research, with a focus on developing more efficient and selective catalytic methods. nih.gov For a molecule like this compound, research would likely be directed towards regioselective synthesis strategies to control the placement of the functional groups and subsequent derivatization to explore its potential in the aforementioned fields.

General Influence of Substituents on Aromatic Ring Chemistry

Functional GroupInductive EffectResonance EffectOverall Effect on Reactivity (Electrophilic Aromatic Substitution)Directing Influence
-Cl (Chloro)Electron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para
-OH (Hydroxyl)Electron-withdrawingStrongly electron-donatingActivatingOrtho, Para
-CN (Nitrile)Electron-withdrawingElectron-withdrawingStrongly DeactivatingMeta
-NO₂ (Nitro)Electron-withdrawingElectron-withdrawingStrongly DeactivatingMeta

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125629-22-3

Molecular Formula

C7H3ClN2O4

Molecular Weight

214.56 g/mol

IUPAC Name

2-chloro-3,4-dihydroxy-5-nitrobenzonitrile

InChI

InChI=1S/C7H3ClN2O4/c8-5-3(2-9)1-4(10(13)14)6(11)7(5)12/h1,11-12H

InChI Key

FCCMPPPCJVQGBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Cl)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 3,4 Dihydroxy 5 Nitrobenzonitrile and Analogues

Strategies for Regioselective Functionalization of the Benzonitrile (B105546) Core

The construction of the 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile framework hinges on the selective introduction of halogen, hydroxyl, and nitro groups onto a benzonitrile or a suitable precursor ring. The order and method of these introductions are critical due to the directing effects of the substituents.

Introduction of Halogen Substituents via Directed Halogenation

The introduction of a chlorine atom at the C2 position, ortho to the nitrile group, can be a challenging transformation. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution and primarily directs incoming electrophiles to the meta position. prepchem.com Therefore, direct chlorination of benzonitrile is often not a viable strategy for obtaining the desired ortho-isomer in high yield.

To overcome this, directed ortho-metalation or the use of a directing group can be employed. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of arylnitriles. Using the cyano group as an endogenous directing group, palladium catalysts can facilitate ortho-halogenation with high selectivity. For instance, a system using Pd(OAc)₂ as the catalyst can effectively direct iodination, bromination, and chlorination to the position ortho to the nitrile group on a variety of arylnitrile substrates. nih.govorganic-chemistry.org

Alternatively, a synthetic route may commence with a precursor where the chlorine is already in place, such as 2-chlorobenzoic acid. rsc.orgtandfonline.com This approach bypasses the challenge of ortho-chlorinating a deactivated benzonitrile ring. Subsequent functional group manipulations can then be performed to build the final molecule.

Controlled Regioselective Hydroxylation and Nitration Approaches on Benzonitrile Scaffolds

Hydroxylation: The direct regioselective dihydroxylation of a substituted benzonitrile at the C3 and C4 positions is synthetically demanding. However, methods for the hydroxylation of benzene (B151609) derivatives have been developed. For example, photocatalytic hydroxylation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a super photooxidant can convert benzonitrile into the corresponding phenol (B47542) derivatives in the presence of water. wikipedia.org Biocatalytic approaches using engineered cytochrome P450 monooxygenases have also shown success in the chemo- and regioselective dihydroxylation of benzene to hydroquinone. prepchem.com A more common strategy involves starting with a precursor that already contains the desired hydroxyl or methoxy (B1213986) groups. For instance, demethylation of a methoxy group is a standard procedure to unveil a hydroxyl group. Reagents like boron tribromide are effective for cleaving methyl ethers, as demonstrated in the synthesis of 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde (B8460209) from its methoxy precursor. rsc.orgnih.gov

Nitration: The nitration of a substituted benzene ring is governed by the electronic properties of the existing substituents. In a molecule like 2-chloro-4-hydroxy-3-methoxybenzonitrile, the hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the chloro and cyano groups are deactivating. Nitration would be expected to occur at the position most activated by the hydroxyl and methoxy groups, which is C5. The nitration of o-chlorobenzoic acid, a potential precursor, with a mixture of nitric and sulfuric acid at low temperatures yields 2-chloro-5-nitrobenzoic acid as the major product. rsc.orgtandfonline.comresearchgate.net This demonstrates the directing effect of the chloro and carboxyl groups. For deactivated substrates like benzonitrile itself, nitration typically yields a mixture of meta and para isomers, with specialized catalyst systems like nitric acid/acid anhydride/zeolite being developed to improve para-selectivity. asianpubs.org

Synthetic Routes for the Installation of Nitrile Groups onto Substituted Phenolic Precursors

The final installation of the nitrile group is a key step in many synthetic routes. Several reliable methods exist for this transformation, starting from various functional groups.

A highly effective and common strategy is the conversion of a corresponding aldehyde. The synthesis of 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde provides a direct precursor to the target molecule. rsc.orgnih.gov This aldehyde can be converted to the nitrile in a one-pot reaction. The process typically involves the formation of an aldoxime intermediate by reaction with hydroxylamine (B1172632) hydrochloride, followed by in-situ dehydration. nih.govrsc.orgrsc.orgtandfonline.comrsc.org Various reagents can effect this dehydration, including thionyl chloride, often supported on silica (B1680970) gel, or simply heating in an appropriate solvent. tandfonline.comasianpubs.orgtandfonline.comresearchgate.net

Reagent SystemConditionsSubstrate ScopeReference
Hydroxylamine-HCl, Formic Acid/Water80 °CWide range of aromatic aldehydes rsc.orgtandfonline.com
Hydroxylamine-HCl, Na₂SO₄/NaHCO₃ (dry media, MW)Microwave irradiation (560 W)Aromatic and aliphatic aldehydes rsc.org
Hydroxylamine-HCl, SOCl₂/Silica gelRoom Temperature, CH₂Cl₂Aromatic aldoximes tandfonline.comasianpubs.org
Ammonium Acetate, I₂, TBHPMild conditions, EthanolAromatic, heteroaromatic, aliphatic aldehydes nih.gov
Hydroxylamine-O-sulfonic acid, Acidic WaterMild conditionsBroad range of aromatic and aliphatic aldehydes nih.gov

Other established methods for nitrile synthesis include the Sandmeyer reaction and palladium-catalyzed cyanation. The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. prepchem.comtandfonline.comnih.govresearchgate.netresearchgate.net This is a classic and reliable method. More modern approaches often favor palladium-catalyzed cross-coupling reactions due to their milder conditions and broader functional group tolerance. nih.govasianpubs.orgtandfonline.combohrium.com An appropriately substituted aryl chloride or bromide can be converted to the corresponding benzonitrile using a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as K₄[Fe(CN)₆] or Zn(CN)₂. nih.govasianpubs.orgrsc.orgtandfonline.combohrium.com

Multi-step Synthetic Pathways and Optimization in Complex Benzonitrile Synthesis

The synthesis of a molecule with multiple sensitive functional groups like this compound requires careful planning of the synthetic sequence. Both linear and convergent strategies can be considered, each with its own advantages.

Convergent and Linear Synthesis Strategies for Aromatic Building Blocks

A practical and efficient route to this compound would likely follow a semi-linear path starting from a commercially available, highly functionalized precursor. For example, a documented route to the direct precursor, 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde, starts from 2-chloro-3-hydroxy-5-nitro-p-anisaldehyde. rsc.orgnih.gov This precursor is then demethylated to reveal the second hydroxyl group. This strategy effectively builds upon a complex, pre-existing scaffold.

Catalytic Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation in Benzonitrile Synthesis

Modern organic synthesis heavily relies on catalytic methods to form C-C and C-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing substituted benzonitriles, palladium-catalyzed cross-coupling reactions are particularly prominent.

Carbon-Heteroatom (C-N) Bond Formation: As mentioned, the palladium-catalyzed cyanation of aryl halides is a state-of-the-art method for installing a nitrile group. These reactions have seen significant development, with modern catalyst systems capable of coupling even unreactive aryl chlorides under relatively mild conditions. The use of bulky, electron-rich phosphine ligands is often key to the success of these transformations. nih.govasianpubs.orgrsc.orgtandfonline.combohrium.com

Catalyst SystemCyanide SourceConditionsKey FeaturesReference
Pd/CM-phosK₄[Fe(CN)₆]70 °C, Water as co-solventMild conditions, tolerates many functional groups asianpubs.org
Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂Zn(CN)₂80-100 °CEffective for electron-rich aryl chlorides nih.gov
Palladacycle catalystsK₄[Fe(CN)₆]·3H₂O≤ 100 °C, 1 hourLow catalyst loadings, wide heterocyclic scope bohrium.com
Pd/C, dppfZn(CN)₂110 °C, DMACHeterogeneous catalyst, scalable tandfonline.com

Carbon-Carbon Bond Formation: While not directly involved in the most plausible final step for the target molecule, catalytic C-C bond-forming reactions are fundamental in creating more complex benzonitrile analogues. Reactions like the Suzuki, Heck, and Sonogashira couplings can be used to append various carbon-based substituents to a benzonitrile core, starting from a halogenated benzonitrile precursor. These catalytic methods offer a powerful platform for generating molecular diversity from a common intermediate.

Principles of Sustainable Chemistry and Green Solvents in the Preparation of Substituted Benzonitriles

The principles of sustainable or "green" chemistry are increasingly pivotal in the synthesis of specialized chemical compounds, including substituted benzonitriles. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. A key focus within this framework is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. rsc.org

Traditional benzonitrile synthesis methods often rely on solvents like dimethylformamide (DMF) or chlorinated hydrocarbons, which pose significant environmental and health risks. rsc.orgresearchgate.net The search for environmentally benign substitutes has led to the exploration of several classes of green solvents. researchgate.net Water, ionic liquids (ILs), supercritical fluids (like CO₂), and bio-solvents represent the forefront of this shift. rsc.orgresearchgate.net

Ionic liquids, for instance, have shown significant promise in the synthesis of benzonitriles. researchgate.netrsc.org One innovative approach involves using a hydroxylamine-based ionic liquid that functions as a recycling agent, co-solvent, and catalyst simultaneously. rsc.orgresearchgate.net In the synthesis of benzonitrile from benzaldehyde (B42025), this method eliminates the need for metal salt catalysts and avoids the use of corrosive hydrochloric acid, simplifying the separation process and allowing the ionic liquid to be recycled. rsc.orgrsc.org Research has demonstrated that with this technique, both benzaldehyde conversion and benzonitrile yield can reach 100% under optimized conditions. rsc.orgresearchgate.net Similarly, water is a highly attractive green solvent, and its use in biphasic catalytic systems is an industrially viable method for catalyst recovery and reuse. rsc.org

The table below compares conventional solvents with green alternatives in the context of substituted benzonitrile synthesis.

Solvent TypeExamplesAdvantagesDisadvantages
Conventional DMF, Dichloromethane, TolueneHigh solvency for many reactantsToxic, volatile, often non-renewable, difficult to recycle
Green Solvents Water, Ionic Liquids, Supercritical CO₂, EthanolLow toxicity, renewable, recyclable, can improve reaction rates and selectivity rsc.orgresearchgate.netMay have limited solubility for nonpolar substrates, can require higher pressure (scCO₂)

Nucleophilic Aromatic Substitution (SNAr) Reactions in Substituted Benzonitrile Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for synthesizing highly substituted aromatic compounds like this compound. wikipedia.org Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a suitable leaving group. masterorganicchemistry.com

This reaction does not follow a direct Sₙ2 pathway due to the steric hindrance of the benzene ring, which prevents the required backside attack. wikipedia.org Instead, it typically proceeds via a two-step addition-elimination mechanism. youtube.com

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate. This intermediate is known as a Meisenheimer complex. wikipedia.orgyoutube.com

Elimination Step: The aromaticity of the ring is restored as the leaving group departs, resulting in the final substituted product. youtube.com

Role of Activating Nitro and Halogen Groups in SNAr Processes

In the synthesis of compounds like this compound, the nitro (NO₂) and chloro (Cl) groups play distinct and crucial roles in the SNAr mechanism.

The nitro group is a powerful activating group. wikipedia.org Its strong electron-withdrawing nature makes the aromatic ring electrophilic and thus susceptible to attack by a nucleophile. youtube.com Crucially, when positioned ortho or para to the leaving group, the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. byjus.comyoutube.com This stabilization lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction. wikipedia.orgnih.gov The cyano (CN) group, also being electron-withdrawing, contributes to this activation. wikipedia.org

Halogens in SNAr reactions primarily function as the leaving group. The reactivity order for halogens in SNAr is often F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions. wikipedia.orgnih.gov This "element effect" arises because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more readily attacked by the nucleophile. nih.gov

FeatureRole in SNAr ReactionImpact on Reactivity
Nitro Group (NO₂) (Ortho/Para) Activator, Stabilizer of Meisenheimer complexStrongly increases reaction rate by lowering the energy of the transition state. wikipedia.orgbyjus.com
Cyano Group (CN) ActivatorModerately increases reaction rate. wikipedia.org
Halogen (F, Cl, Br, I) Leaving GroupReactivity order is F > Cl ≈ Br > I, based on the atom's ability to activate the ring for nucleophilic attack. wikipedia.orgnih.gov

Mechanistic Studies of Dihydroxybenzonitrile Scaffold Formation via SNAr

The formation of a dihydroxybenzonitrile scaffold, such as that in this compound, via an SNAr mechanism involves the sequential or directed substitution of leaving groups on a suitably activated aromatic precursor. The mechanism is governed by the principles of nucleophilic attack on an electron-poor aromatic system.

The reaction would likely start with a precursor containing at least two leaving groups and the necessary activating nitro and cyano functionalities. For example, a dichloronitrobenzonitrile could serve as a starting point. The formation of the dihydroxy scaffold would proceed as follows:

First Substitution: A hydroxide (B78521) ion (or a protected equivalent like methoxide) acts as a nucleophile, attacking one of the carbon atoms bearing a halogen. The choice of which halogen is replaced first would be directed by the activating effects of the nitro and cyano groups.

Meisenheimer Complex Formation: An anionic Meisenheimer intermediate is formed. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. researchgate.net

Rearomatization: The first halogen leaving group is eliminated, restoring the ring's aromaticity and yielding a monohydroxy (or methoxy) intermediate.

Second Substitution: The process is repeated at the second position to introduce the second hydroxyl group, ultimately forming the dihydroxybenzonitrile scaffold.

Exploration of Precursor Chemistry for Nitro-Dihydroxy-Chlorobenzonitrile

The synthesis of a complex molecule like this compound relies on the availability and strategic manipulation of suitable chemical precursors. Key approaches involve either constructing the nitroaromatic ring from acyclic building blocks or performing transformations on existing substituted aromatic compounds.

Utilization of Nitroacetonitrile (B168470) and its Synthetic Equivalents in Nitroaromatic Construction

Nitroacetonitrile (NAN) is a potent building block for constructing polyfunctionalized nitroaromatic compounds. acs.orgrsc.org It serves as a source for introducing a cyano(nitro)methyl group, which can be a key component in ring-formation reactions. acs.org

However, free nitroacetonitrile is explosive and requires careful handling. researchgate.netnih.gov This significant drawback has led to the development and use of more stable synthetic equivalents. Alkali metal salts of NAN are thermally stable but often have poor solubility in organic solvents. acs.orgresearchgate.net A more practical alternative is dipyrrolidinium cyano-aci-nitroacetate, which is both thermally stable and soluble in common organic solvents, making it a valuable reagent for cyano(nitro)methylation. researchgate.netnih.gov

The construction of a nitroaromatic ring using these precursors could involve condensation reactions followed by cyclization and aromatization steps, providing a versatile route to complex substituted benzonitriles. researchgate.net

CompoundKey PropertiesApplication
Nitroacetonitrile (NAN) Explosive, versatile reagentDirect cyano(nitro)methylation acs.org
Alkali Metal Salts of NAN Thermally stable, poorly solubleSafer alternative to free NAN researchgate.net
Dipyrrolidinium cyano-aci-nitroacetate Thermally stable, soluble in organic solventsPractical synthetic equivalent of NAN acs.orgresearchgate.net

Transformations from Related Substituted Nitrobenzenes and Nitrophenols

A more common and direct approach to this compound involves chemical transformations of existing aromatic precursors. This strategy leverages well-established reactions to add or modify functional groups on a pre-formed benzene ring.

Potential synthetic pathways include:

Nitration of Substituted Phenols: A suitably substituted chlorophenol or chlorodihydroxybenzene could undergo electrophilic nitration to introduce the nitro group at the desired position. nih.gov The conditions of the nitration reaction (e.g., mixed nitric and sulfuric acids) can be controlled to direct the position of the incoming nitro group. nih.gov

Functional Group Interconversion: A key strategy involves starting with a more readily available precursor and converting its functional groups. For instance, a published synthesis for the related compound 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde starts from 2-chloro-3-hydroxy-5-nitro-p-anisaldehyde. prepchem.com A simple demethylation step is used to reveal the second hydroxyl group. The resulting benzaldehyde could then be converted to the target benzonitrile.

Cyanation of Anilines: The Sandmeyer reaction, or more modern variations, can convert an aniline (B41778) derivative into a benzonitrile. acs.org Therefore, a potential precursor could be 2-chloro-3,4-dihydroxy-5-nitroaniline, which would undergo diazotization followed by treatment with a cyanide source to yield the final product. acs.org

Building from Nitrobenzoic Acids: Syntheses often start with commercially available materials like 2-chloro-4-nitrobenzoic acid. nih.gov This precursor can be further functionalized through a series of steps to build the desired molecular complexity. nih.gov

These methods highlight the versatility of using substituted nitrobenzenes and nitrophenols as foundational precursors for constructing highly functionalized target molecules.

Approaches to Benzonitrile Systems via Ring Transformation Reactions

The construction of the benzonitrile core through ring-forming and ring-transformation reactions represents a powerful and convergent strategy in organic synthesis. These methods build the aromatic ring itself, often installing the required cyano group and other substituents during the cyclization or in subsequent aromatization steps. Key among these strategies is the Diels-Alder reaction, which allows for the formation of the fundamental six-membered ring with high stereochemical control. rsc.orgrsc.org Additionally, transformations involving the rearrangement or expansion of existing heterocyclic systems provide alternative pathways to substituted benzonitriles.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of cyclic molecules. nih.gov In the context of benzonitrile synthesis, this reaction typically involves a diene and a dienophile, where one component contains a nitrile group or a precursor that can be easily converted to one. The initial product is a substituted cyclohexene (B86901) derivative, which must then undergo an aromatization step to yield the final benzonitrile scaffold. nih.gov

A common and effective dienophile for this purpose is acrylonitrile, which directly introduces the cyano group into the newly formed ring. The choice of diene is critical for installing the desired substitution pattern analogous to that of this compound. The versatility of the Diels-Alder reaction allows for a wide variety of substituted dienes to be employed. youtube.com

The subsequent aromatization of the Diels-Alder adduct is a crucial final step. This is typically an oxidative dehydrogenation process. Various oxidizing agents can be employed for this transformation. For instance, manganese dioxide (MnO2) has been effectively used to dehydrogenate cycloadducts to their corresponding aromatic systems. researchgate.net

A well-documented application of this strategy is the use of furan (B31954) derivatives as dienes. Furan and its substituted analogues can react with dienophiles in a Diels-Alder fashion to produce 7-oxanorbornene adducts. These intermediates can then undergo a dehydration-aromatization cascade, often under acidic conditions or with specific catalysts, to generate the aromatic ring. nih.govresearchgate.net This furan-to-aromatic strategy provides a robust route to polysubstituted aromatic compounds from renewable biomass-derived feedstocks. researchgate.netrsc.org

Interactive Data Table: Diels-Alder Reactions for Benzonitrile Precursors This table summarizes representative Diels-Alder reactions where a nitrile-containing dienophile is used to construct a six-membered ring, a key step in a potential synthesis of substituted benzonitriles.

DieneDienophileConditions / CatalystProduct TypeYieldReference
MyrceneAcrylonitrileThermalSubstituted Cyclohexene Nitrile- beilstein-journals.org
FurfuralAcrylonitrileThermal (60 °C, 120 h)7-Oxanorbornene Adduct- nih.gov
2-MethylfuranPropyleneZSM-5 (450 °C)Xylenes (after aromatization)- rsc.org
FuranEthyleneZSM-5 (450-600 °C)Benzene (after aromatization)- rsc.org

Beyond cycloadditions, the transformation of one heterocyclic system into another, or into a carbocyclic aromatic ring, offers further synthetic routes. For example, diazine systems like pyridazines can undergo reactions that lead to the formation of different ring structures. mdpi.com While less common for direct benzonitrile synthesis, these ring transformations can be powerful tools for generating highly substituted aromatic frameworks that might be difficult to access through other means. These reactions often proceed via intermediates that undergo ring-opening, rearrangement, and subsequent ring-closure to afford the thermodynamically stable aromatic product.


Sophisticated Structural Elucidation and Advanced Characterization of 2 Chloro 3,4 Dihydroxy 5 Nitrobenzonitrile

Advanced Spectroscopic Techniques for Complex Organic Moleculesuni.luresearchgate.netuni.luprepchem.comsdsu.edu

The structural complexity of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile, featuring a substituted benzene (B151609) ring with chloro, hydroxyl, nitro, and nitrile functional groups, necessitates the use of a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive analysis of the molecule's connectivity, chemical environment, and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering unparalleled insight into the atomic-level structure.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton and the two hydroxyl protons. The chemical shift of the aromatic proton will be influenced by the electronic effects of the surrounding substituents. The hydroxyl protons are likely to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. For a related compound, 2-chloro-3',4'-dihydroxyacetophenone, the aromatic protons appear in the range of 6.8-7.4 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the electron-withdrawing nitrile group (C≡N) is expected to have a characteristic chemical shift. The carbons bonded to the chloro, hydroxyl, and nitro groups will also exhibit shifts indicative of their electronic environment. For instance, in 2-chloro-4-nitrobenzoic acid, the carbon atoms of the benzene ring resonate at various positions depending on the substituent they are attached to. chemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information. It would show distinct signals for the nitrogen atoms in the nitrile (-C≡N) and nitro (-NO₂) groups, helping to confirm their presence and electronic state.

Nucleus Expected Chemical Shift Range (ppm) Information Provided
¹H6.5 - 8.5 (aromatic), variable (hydroxyl)Number and environment of protons
¹³C100 - 160 (aromatic), ~115 (nitrile)Carbon skeleton and functional groups
¹⁵N-150 to -100 (nitrile), -20 to 20 (nitro)Presence and environment of nitrogen atoms

Table 1: Predicted Unidimensional NMR Data for this compound. Note: These are expected ranges based on typical values for similar functional groups.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be of limited use for the aromatic system as there is only a single aromatic proton. However, it can be used to confirm the absence of coupling for this isolated proton. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduresearchgate.net This is a powerful tool to assign which proton is attached to which carbon atom. In this molecule, the HSQC spectrum would show a correlation between the aromatic proton and its directly bonded carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is extremely valuable for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the aromatic proton to adjacent carbons, including the carbons bearing the nitrile, chloro, hydroxyl, and nitro groups, thus confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could potentially show correlations between the aromatic proton and a nearby hydroxyl proton, providing information about the preferred conformation of the hydroxyl group.

Experiment Correlation Type Information Gained for this compound
COSY¹H - ¹H (through-bond)Confirms the isolated nature of the single aromatic proton. sdsu.eduresearchgate.net
HSQC¹H - ¹³C (one-bond)Assigns the aromatic proton to its corresponding carbon atom. sdsu.eduresearchgate.net
HMBC¹H - ¹³C (multiple-bond)Establishes the connectivity of the benzene ring and the positions of the substituents. youtube.com
NOESY¹H - ¹H (through-space)Provides information on the spatial proximity of protons and the molecule's conformation.

Table 2: Application of Bidimensional NMR Techniques.

Hyphenated Chromatography-Mass Spectrometry (LC-MS, GC-MS) for High-Sensitivity Molecular Mass and Purity Confirmationuni.luresearchgate.netuni.luyoutube.com

Hyphenated chromatography-mass spectrometry techniques are essential for determining the molecular weight and assessing the purity of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of a mixture by liquid chromatography and then detects them by mass spectrometry. For this compound, LC-MS would provide a precise measurement of its molecular weight. Predicted data suggests a monoisotopic mass of 213.97813 Da. uni.lu The technique would also serve to confirm the purity of the sample.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for volatile and thermally stable compounds. Derivatization of the hydroxyl groups might be necessary to increase the volatility of this compound for GC-MS analysis. Like LC-MS, it provides molecular weight and purity information.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion from the first stage is selected and then fragmented to produce a spectrum of fragment ions. This fragmentation pattern is like a fingerprint for the molecule and provides significant structural information. For this compound, MS/MS analysis would likely reveal the loss of small neutral molecules such as NO₂, CO, and HCl, providing further confirmation of the presence and connectivity of these functional groups. Predicted collision cross-section data for various adducts of the molecule are available, which can be compared with experimental values. uni.luuni.lu

Adduct m/z (Predicted)
[M+H]⁺214.98541
[M+Na]⁺236.96735
[M-H]⁻212.97085

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insightsresearchgate.netuni.luprepchem.comsdsu.edu

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional group vibrations. The IR spectrum of this compound is expected to show the following key absorptions:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups. tandfonline.com

A sharp C≡N stretching vibration around 2220-2240 cm⁻¹. researchgate.net

Asymmetric and symmetric N-O stretching bands for the nitro group, typically appearing around 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. tandfonline.com

C-Cl stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic nitro compounds often exhibit strong Raman signals for the nitro group stretching vibrations. tandfonline.comnsf.gov The C≡N stretch is also typically strong in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Hydroxyl (-OH)O-H Stretch3200-3600IR
Nitrile (-C≡N)C≡N Stretch2220-2240IR, Raman
Nitro (-NO₂)Asymmetric Stretch1570-1485IR, Raman
Nitro (-NO₂)Symmetric Stretch1370-1320IR, Raman

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound. researchgate.nettandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic transitions within a molecule. For substituted benzonitriles, the position and intensity of absorption bands are indicative of the chromophoric system, which is influenced by the nature and position of the substituents on the benzene ring.

The electronic spectrum of a molecule like this compound is expected to be complex due to the presence of multiple chromophores: the benzene ring, the nitrile group (-C≡N), the nitro group (-NO₂), and the hydroxyl groups (-OH), along with the chloro substituent (-Cl). The interaction of these groups dictates the electronic transition energies. Generally, the spectra of such compounds exhibit:

π → π transitions:* These are typically high-energy transitions associated with the aromatic system and the nitrile group, appearing at shorter wavelengths (below 300 nm) with high molar absorptivity (ε).

n → π transitions:* These lower energy transitions originate from the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups. They are expected to appear at longer wavelengths (above 300 nm) and are characteristically of lower intensity.

The solvent environment can also influence the position of these absorption maxima (solvatochromism). Polar solvents may stabilize the ground or excited states differently than nonpolar solvents, leading to shifts in the absorption peaks.

A hypothetical UV-Vis data table based on the analysis of similar compounds is presented below.

Hypothetical Transition Expected λmax (nm) **Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) **Associated Chromophore
n → π~350Low (~100)Nitro and Hydroxyl Groups
π → π~300Medium (~1,000)Benzene Ring
π → π*~250High (~10,000)Nitro Group/Benzene Conjugation

This table is illustrative and based on data from related nitroaromatic compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, data from analogous compounds like 4-chloro-3-nitrobenzonitrile (B1361363) and 3-nitrobenzonitrile (B78329) can be used to predict its solid-state characteristics. frontiersin.orgprepchem.com

In the solid state, the planar benzene ring would serve as the core of the molecule. The substituents (Cl, OH, NO₂, CN) would likely exhibit some degree of torsion, or twisting, out of the plane of the ring due to steric hindrance and electronic effects. For instance, in the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group is significantly twisted out of the plane of the benzene ring. nih.gov

Intermolecular interactions are expected to play a crucial role in the crystal packing. Hydrogen bonding involving the hydroxyl groups and the oxygen atoms of the nitro group would be a dominant feature, likely forming intricate networks that stabilize the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are anticipated, further contributing to the stability of the crystalline structure. frontiersin.org

Below is a table summarizing the expected crystallographic parameters and interactions for this compound, extrapolated from known structures of similar molecules.

Parameter Expected Value/Feature Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzenes
Space GroupCentrosymmetric (e.g., P2₁/c)Common for achiral molecules
Key Intermolecular InteractionsO-H···O (hydroxyl to nitro)Strong hydrogen bond donors/acceptors present
O-H···N (hydroxyl to nitrile)Potential for hydrogen bonding
π-π stackingAromatic ring system
Molecular ConformationNon-planarSteric hindrance between ortho substituents

This table is predictive and based on crystallographic data of related nitro- and chloro-substituted benzonitrile (B105546) derivatives.

Advanced Elemental Analysis and Isotopic Labeling Studies for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby validating its empirical and molecular formula. For this compound, with the molecular formula C₇H₃ClN₂O₄, the theoretical elemental composition can be calculated. uni.lu

Advanced techniques such as high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), can be employed to elucidate reaction mechanisms and to aid in the assignment of spectroscopic signals, although no such studies have been reported for this specific compound.

The theoretical elemental composition of this compound is presented in the table below.

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
CarbonC12.011784.07739.18
HydrogenH1.00833.0241.41
ChlorineCl35.453135.45316.52
NitrogenN14.007228.01413.06
OxygenO15.999463.99629.83
Total 214.564 100.00

This table represents the calculated theoretical values based on the molecular formula.

Reactivity and Reaction Mechanism Studies of 2 Chloro 3,4 Dihydroxy 5 Nitrobenzonitrile

Reactions of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. nih.gov Its strong dipole and the electrophilic nature of the carbon atom make it susceptible to nucleophilic attack.

Selective Derivatization Reactions of the Nitrile Moiety

The nitrile group in 2-chloro-3,4-dihydroxy-5-nitrobenzonitrile can be selectively derivatized into several other functional groups, provided that the reaction conditions are mild enough to avoid side reactions with the other sensitive groups on the aromatic ring.

One of the most common reactions of nitriles is their hydrolysis to either amides or carboxylic acids. This transformation typically requires strong acidic or basic conditions, which could pose a challenge to the stability of the catechol and nitro groups. However, milder, enzyme-catalyzed hydrolysis or metal-catalyzed hydration reactions could offer a selective pathway. researchgate.netorgsyn.org For instance, nitrile hydratases are known to convert nitriles to amides with high selectivity under neutral pH and ambient temperature, which would likely preserve the other functional groups of the molecule. researchgate.net

Another important derivatization is the reduction of the nitrile to a primary amine (–CH₂NH₂). This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reagent would be critical to avoid the simultaneous reduction of the nitro group. Catalytic hydrogenation, for example, could potentially reduce both the nitrile and the nitro group.

The nitrile group can also react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones after hydrolysis of the intermediate imine. The feasibility of this reaction would depend on the compatibility of the organometallic reagent with the acidic phenolic protons and the electrophilic nitro group.

Finally, the nitrile can participate in cycloaddition reactions and can be converted to tetrazoles by reacting with azides, a transformation often used in medicinal chemistry to create bioisosteres of carboxylic acids.

Table 1: Potential Selective Derivatization Reactions of the Nitrile Group

Reaction TypeReagents and ConditionsProduct Functional GroupPotential Challenges
HydrolysisMild acidic/basic conditions, Nitrile hydrataseAmide, Carboxylic acidAvoiding harsh conditions that affect other groups.
ReductionCatalytic hydrogenation, LiAlH₄Primary aminePreventing reduction of the nitro group.
Addition of OrganometallicsGrignard reagents, Organolithiums followed by hydrolysisKetoneReactivity with acidic hydroxyls and the nitro group.
Tetrazole FormationSodium azide, Lewis acidTetrazoleEnsuring selectivity and avoiding side reactions.

Cycloaddition Reactions Involving Nitrile Oxides

Nitrile oxides (R–C≡N⁺–O⁻) are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. youtube.com While this compound is not a nitrile oxide itself, it could potentially serve as a precursor for one.

The conversion of a nitrile to a nitrile oxide is typically achieved by the oxidation of the corresponding aldoxime. Therefore, to involve this compound in such cycloadditions, it would first need to be converted to the corresponding aldehyde, then to the aldoxime, and finally oxidized to the nitrile oxide. The aldehyde can be synthesized from the nitrile via reduction to the amine followed by oxidative deamination or through other synthetic routes starting from a related precursor like 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde (B8460209). uni.luorgchemres.orgprepchem.com

Once formed, the nitrile oxide derived from this scaffold would be a powerful tool for constructing complex heterocyclic systems, with the substituents on the benzene (B151609) ring influencing the reactivity and regioselectivity of the cycloaddition.

Reactivity of Hydroxyl Groups (Phenolic Character)

The two hydroxyl groups at positions 3 and 4 form a catechol moiety, which imparts significant reactivity to the molecule. These phenolic hydroxyl groups are weakly acidic and can be deprotonated to form phenoxides, which are potent nucleophiles.

Alkylation and Acylation Reactions of Catechol Moieties

The phenolic hydroxyl groups of this compound can undergo alkylation and acylation to form ethers and esters, respectively. These reactions typically proceed via the nucleophilic attack of the corresponding phenoxide on an alkyl halide or an acyl halide/anhydride.

In the case of catechols, selective mono- or di-alkylation/acylation can be achieved by carefully controlling the reaction conditions, such as the base, solvent, and stoichiometry of the reagents. For instance, using a weaker base or a bulky alkylating agent might favor mono-alkylation. Studies on similar dihydroxy aromatic compounds, such as 2,4-dihydroxybenzaldehydes, have shown that regioselective alkylation can be achieved. nih.gov The relative acidity of the two hydroxyl groups, influenced by the electronic effects of the other substituents, will also play a crucial role in determining the site of reaction in mono-derivatization.

Table 2: Potential Alkylation and Acylation Reactions of the Catechol Moiety

Reaction TypeReagents and ConditionsProduct Functional GroupKey Considerations
AlkylationAlkyl halide, Base (e.g., K₂CO₃, CsHCO₃), Solvent (e.g., DMF, Acetone)Ether(s)Regioselectivity (mono- vs. di-alkylation), Choice of base and solvent.
AcylationAcyl halide, Acyl anhydride, Base (e.g., Pyridine, Triethylamine)Ester(s)Regioselectivity, Potential for O- vs. C-acylation under certain conditions.

Oxidation and Reduction Pathways of Dihydroxy Aromatic Systems

Catechols are known to be susceptible to oxidation. The dihydroxy system in this compound can be oxidized to the corresponding ortho-quinone. This oxidation can be effected by a variety of oxidizing agents, including metallic salts (e.g., Ag₂O, FeCl₃) and enzymatic systems (e.g., tyrosinase). The resulting o-quinone is a highly reactive species that can participate in various subsequent reactions, including Michael additions with nucleophiles.

Conversely, the reduction of the dihydroxy aromatic system is not a typical transformation under standard reducing conditions. The aromatic ring is generally stable to reduction unless harsh conditions, such as high-pressure hydrogenation, are employed, which would likely affect the other functional groups.

Reactivity of the Nitro Group

The nitro group (–NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its primary reactivity involves reduction to various other nitrogen-containing functional groups.

The reduction of the nitro group can be achieved in a stepwise manner to yield nitroso, hydroxylamino, and ultimately amino functionalities. The choice of reducing agent and reaction conditions determines the final product. For example, catalytic hydrogenation with catalysts like Pd/C or PtO₂ is a common method for the complete reduction of a nitro group to an amine. Other reducing agents, such as SnCl₂ in HCl or Fe in acetic acid, can also be employed.

Chemoselective reduction of the nitro group in the presence of other reducible functionalities, like the nitrile group, is a significant challenge. However, specific reagents and conditions have been developed for such selective transformations. For instance, the use of sodium dithionite (B78146) or transfer hydrogenation with specific catalysts can sometimes favor the reduction of the nitro group over the nitrile. Studies on analogous compounds like 2-chloro-5-nitrophenol (B15424) have demonstrated the chemoselective reduction of the nitro group. nih.gov The initial reduction product, 2-chloro-5-hydroxylaminophenol, can undergo further enzymatic rearrangement. nih.gov

Table 3: Potential Reduction Products of the Nitro Group

Product Functional GroupReagents and Conditions
Nitroso (–NO)Mild reducing agents (e.g., controlled potential electrolysis)
Hydroxylamino (–NHOH)Zn/NH₄Cl, Al-amalgam
Amino (–NH₂)Catalytic hydrogenation (Pd/C, PtO₂), Sn/HCl, Fe/CH₃COOH

Selective Reduction Reactions of Nitroaromatics

The reduction of nitroaromatic compounds to their corresponding amines is a fundamental transformation in organic synthesis, as the resulting amino group is a versatile precursor for a wide range of derivatives used in pharmaceuticals and dyes. jsynthchem.comjsynthchem.com In the case of this compound, the selective reduction of the nitro group is a key potential reaction.

Several methods exist for the reduction of nitroaromatics, including catalytic hydrogenation and the use of reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.comjsynthchem.com While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of catalysts such as nickel complexes. jsynthchem.comjsynthchem.com

For polynitro compounds, the selective reduction of one nitro group over others can be influenced by steric hindrance, with the least hindered nitro group being preferentially reduced. stackexchange.com In dinitro- and trinitro-phenols and their ethers, a nitro group positioned ortho to a hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com Given the structure of this compound, the nitro group is ortho to a hydroxyl group, which could influence its reactivity in reduction reactions. The presence of multiple substituents on the ring, however, makes predicting the exact outcome of a selective reduction challenging without specific experimental data. stackexchange.com

Nucleophilic Displacement of Activated Nitro Groups

The nitro group in certain aromatic systems can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups. acs.orgnih.gov The leaving ability of the nitro group is significantly higher when the aromatic nucleus contains two or more nitro groups. nih.gov

For a direct displacement of a nitro group to occur, the ring typically requires activation through the inductive effects of other electron-withdrawing substituents. nih.gov In this compound, the presence of the chloro, dihydroxyl, and cyano groups collectively influences the electron density of the ring. The nitro group itself is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. wikipedia.orgquora.com

Studies on nitroimidazoles have shown that nucleophilic displacement of the nitro group can occur in water without the need for a catalyst, with the two nitrogen atoms in the imidazole (B134444) ring sufficiently withdrawing electron density to facilitate the reaction. nih.gov While benzonitrile (B105546) is not an imidazole, this suggests that with sufficient activation, the nitro group can be displaced. The reaction generally proceeds through an addition-elimination mechanism. nih.gov

Reactivity of the Halogen (Chlorine) Substituent

Nucleophilic Aromatic Substitution of Halogens

The chlorine atom on the this compound ring is a potential site for nucleophilic aromatic substitution (SNA). masterorganicchemistry.com This type of reaction is distinct from electrophilic aromatic substitution and involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, the chloride ion. masterorganicchemistry.comyoutube.com

The rate of nucleophilic aromatic substitution is significantly increased by the presence of electron-withdrawing groups on the aromatic ring, especially when they are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org This is because these groups can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. masterorganicchemistry.comlibretexts.org In this compound, the strongly electron-withdrawing nitro group is para to the chlorine atom, and the cyano group is meta. The para-nitro group is ideally positioned to stabilize the intermediate carbanion formed during nucleophilic attack, thus facilitating the substitution of the chlorine atom. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org

The general order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution is F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.commdpi.com

Photohydrolysis and Photoreduction Mechanisms of Halogenated Benzonitriles

Halogenated aromatic compounds can undergo photochemical reactions, including photohydrolysis and photoreduction, when exposed to light. rsc.orgnih.gov The photolysis of chlorine-containing compounds in aqueous solutions under UV irradiation can lead to the degradation of the compound and the formation of hydroxyl radicals. nih.gov

Studies on α-substituted p-chlorotoluenes have shown that irradiation can lead to reductive dechlorination. rsc.org Similarly, photoredox catalysis in aqueous media has been shown to be effective for the dehalogenation of aromatic halides. nih.govtue.nl The efficiency of these reactions can be influenced by the electronic nature of the aromatic system, with electron-poor systems often showing higher conversion rates. tue.nl The reduction potential of the carbon-halogen bond also plays a role, with the C-Cl bond being more resilient to reductive dehalogenation than C-Br or C-I bonds. nih.govtue.nl

For this compound, its electron-poor nature, due to the nitro and cyano groups, would likely make it susceptible to photoreduction. The specific products would depend on the reaction conditions, such as the wavelength of light and the presence of sensitizers or catalysts.

Interplay of Substituent Effects on Aromatic Reactivity

Electronic (Inductive and Resonance) and Steric Effects of Chloro, Dihydroxyl, Nitro, and Cyano Groups

Electronic Effects: Electronic effects are categorized as inductive and resonance effects. auburn.edu

Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds due to the electronegativity of the substituent. auburn.edu The chloro, hydroxyl, nitro, and cyano groups all exert an electron-withdrawing inductive effect. Based on pKa values of substituted acetic acids, the order of increasing inductive electron-withdrawing strength is generally considered to be OH < Cl < CN < NO2. vaia.com

Resonance Effect (+R or -R): This involves the delocalization of pi electrons between the substituent and the aromatic ring. auburn.edu

Hydroxyl groups (-OH): These are strong +R (electron-donating) groups due to the lone pairs on the oxygen atom, which can be delocalized into the ring. This effect increases electron density at the ortho and para positions. quora.comlibretexts.org However, they are -I (electron-withdrawing) groups by induction. auburn.edu

Nitro group (-NO2): This is a strong -R (electron-withdrawing) group, pulling electron density out of the ring and deactivating it towards electrophilic substitution, particularly at the ortho and para positions. quora.comyoutube.com

Cyano group (-CN): This is also a -R group, withdrawing electron density from the ring. researchgate.net

Steric Effects: Steric hindrance arises from the physical size of the substituents, which can block the approach of a reactant to a particular site on the ring. libretexts.org In this compound, the substituents are in adjacent positions, which can lead to steric crowding and influence the regioselectivity of reactions. For instance, a bulky group can hinder reactions at the adjacent ortho position. libretexts.org

The combination of these effects makes the aromatic ring of this compound highly electron-deficient, which favors nucleophilic aromatic substitution and disfavors electrophilic aromatic substitution. wikipedia.orglumenlearning.com The directing effects of the substituents will determine the position of any potential reaction.

Data Tables

Table 1: Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic Substitution
-OHElectron-withdrawing (-I)Electron-donating (+R)Activating, ortho, para-directing quora.comlibretexts.org
-ClElectron-withdrawing (-I)Electron-donating (+R)Deactivating, ortho, para-directing libretexts.org
-NO2Electron-withdrawing (-I)Electron-withdrawing (-R)Strongly deactivating, meta-directing quora.comyoutube.com
-CNElectron-withdrawing (-I)Electron-withdrawing (-R)Deactivating, meta-directing researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations of the Compound

The regioselectivity of chemical transformations involving this compound is dictated by the directing effects of its substituents on the aromatic ring. The two hydroxyl groups at positions 3 and 4 are strong activating, ortho-, para-directing groups. The chloro group at position 2 is a deactivating, ortho-, para-directing group. The nitro group at position 5 and the nitrile group at position 1 are strong deactivating, meta-directing groups.

Given this substitution pattern, electrophilic aromatic substitution is highly unlikely due to the presence of multiple deactivating groups. Nucleophilic aromatic substitution, however, would be more plausible. The positions ortho and para to the strong electron-withdrawing nitro and cyano groups are activated towards nucleophilic attack. In this molecule, the chloro substituent at position 2 is ortho to the cyano group and meta to the nitro group, while also being ortho to one hydroxyl group and meta to the other. The strong activation provided by the nitro and cyano groups would likely make the chlorine atom susceptible to displacement by a nucleophile.

Stereoselectivity would be a consideration in reactions involving the creation of new chiral centers. For instance, if the nitrile group were to be reduced to an amine and subsequently reacted, or if addition reactions occurred across the nitrile, the potential for creating stereoisomers would exist, though no specific examples are documented for this compound.

Catalytic Transformations Involving this compound as a Substrate

While no specific catalytic transformations for this compound are reported, predictions can be made based on its functional groups.

Catalytic Hydrogenation: The nitro group is highly susceptible to catalytic hydrogenation. Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel with a hydrogen source would be expected to selectively reduce the nitro group to an amino group, yielding 5-amino-2-chloro-3,4-dihydroxy-benzonitrile. The nitrile group could also be reduced under more forcing conditions, potentially leading to an aminomethyl group. The chloro group could also be susceptible to hydrogenolysis, depending on the catalyst and reaction conditions.

Cross-Coupling Reactions: The chloro substituent presents a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the formation of new carbon-carbon bonds at the C-2 position. The success of these reactions would depend on the ability to find reaction conditions that are compatible with the other functional groups, particularly the catechol moiety which can interact with the catalyst.

A hypothetical example of a Suzuki coupling is presented in the table below:

Table 1: Hypothetical Suzuki Coupling Reaction of this compound

Reactant Coupling Partner Catalyst Base Product
This compound Phenylboronic acid Pd(PPh3)4 K2CO3 2-Phenyl-3,4-dihydroxy-5-nitrobenzonitrile

It must be reiterated that the information above is based on general principles of organic chemistry and not on published experimental results for this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,4 Dihydroxy 5 Nitrobenzonitrile

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Geometry Optimization and Prediction of Equilibrium Structures

The initial step in computational analysis involves the geometry optimization of the 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile molecule. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. The optimization would yield precise bond lengths, bond angles, and dihedral angles. For the benzene (B151609) ring, slight distortions from a perfect hexagon are expected due to the presence of various substituents with different electronic effects (chloro, hydroxyl, nitro, and nitrile groups). The planarity of the benzene ring and the orientation of the substituent groups are key parameters determined through this process.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative as specific research data was not found. The values represent typical ranges for such a molecule based on computational studies of similar compounds.

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-O (hydroxyl) Bond Length~1.36 Å
C-N (nitro) Bond Length~1.48 Å
C-C (nitrile) Bond Length~1.45 Å
C≡N (nitrile) Bond Length~1.15 Å
O-H (hydroxyl) Bond Length~0.96 Å
C-C-C (ring) Bond Angle~118-122°
C-C-Cl Bond Angle~120°
C-C-O Bond Angle~119°

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Frontier Orbital Theory

Analysis of the electronic structure provides deep insights into the reactivity and properties of this compound. This involves examining the molecular orbitals, the distribution of electron density, and the application of frontier orbital theory.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this molecule, the electron-withdrawing nature of the nitro, chloro, and nitrile groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. Conversely, the electron-donating hydroxyl groups would raise the energy of the HOMO.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. The electronegative oxygen, nitrogen, and chlorine atoms would create regions of negative potential, while the hydrogen atoms of the hydroxyl groups and the carbon atoms of the benzene ring would exhibit positive potential. This information is vital for predicting how the molecule will interact with other species.

Reaction Pathway Analysis and Transition State Theory

Computational methods can be employed to study the mechanisms of reactions involving this compound. This involves mapping out the reaction pathways and identifying the transition states.

Mapping of Potential Energy Surfaces and Reaction Coordinates

By systematically changing the geometry of the reacting system along a defined reaction coordinate, a potential energy surface (PES) can be mapped. The reaction coordinate represents the progress of the reaction, for instance, the breaking or forming of a specific bond. The PES allows for the identification of minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states. For a reaction involving this compound, such as a nucleophilic aromatic substitution, the PES would illustrate the energy changes as the nucleophile approaches the ring and the leaving group departs.

Calculation of Activation Barriers and Reaction Enthalpies

From the potential energy surface, the activation barrier (the energy difference between the reactants and the transition state) and the reaction enthalpy (the energy difference between the reactants and the products) can be calculated. The activation barrier is a key determinant of the reaction rate, with a higher barrier corresponding to a slower reaction. The reaction enthalpy indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). These calculations are invaluable for understanding the feasibility and kinetics of potential reactions.

Table 2: Illustrative Calculated Thermochemical Data for a Hypothetical Reaction Note: This table is for illustrative purposes, showing the type of data that would be generated from such a computational study.

ParameterCalculated Value (kJ/mol)
Activation Energy (Ea)Value
Enthalpy of Reaction (ΔH)Value
Gibbs Free Energy of Activation (ΔG‡)Value
Gibbs Free Energy of Reaction (ΔG)Value

Spectroscopic Parameter Prediction and Validation through Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the identification of the compound.

Calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts can be compared to experimental spectra to confirm the structure of the synthesized compound.

Vibrational frequencies , corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be computed. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Comparing the computed spectrum with the experimental one can provide strong evidence for the molecule's identity and structure. For this compound, characteristic vibrational frequencies would be expected for the O-H, C≡N, N-O, and C-Cl bonds. A study on the related compound 2-chloro-5-nitrobenzonitrile (B92243) showed that the C≡N stretching mode is observed experimentally around 2225-2227 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) Note: This table is illustrative. The values are based on typical frequency ranges for the respective functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600
C≡N Stretch (nitrile)2220 - 2260
N-O Asymmetric Stretch (nitro)1500 - 1570
N-O Symmetric Stretch (nitro)1300 - 1370
C-Cl Stretch600 - 800

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies published for this compound. MD simulations are a computational method used to simulate the physical movements of atoms and molecules over time. For a molecule with several functional groups, such as the hydroxyl, chloro, nitro, and nitrile groups on the benzene ring of this compound, MD simulations would be invaluable for understanding its conformational flexibility.

While direct data is unavailable for the target compound, studies on similar molecules, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have utilized molecular dynamics to assess the stability of ligand-protein complexes. Such approaches, if applied to this compound, could predict its behavior in biological systems.

Theoretical Studies on Non-covalent Interactions and Supramolecular Assembly

Theoretical studies on non-covalent interactions are fundamental to understanding the supramolecular chemistry of a compound, which governs its crystal structure and material properties. These interactions, although weaker than covalent bonds, play a critical role in the self-assembly of molecules into larger, ordered structures. For this compound, the potential for various non-covalent interactions is high due to the presence of:

Hydrogen bond donors: The two hydroxyl (-OH) groups.

Hydrogen bond acceptors: The oxygen atoms of the nitro (-NO2) group, the nitrogen atom of the nitrile (-CN) group, and the chlorine (-Cl) atom.

π-system: The aromatic benzene ring, which can participate in π-π stacking and other π-involved interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to analyze these interactions. Such calculations can quantify the strength of different non-covalent bonds and predict the most stable supramolecular synthons—structural units formed by intermolecular interactions.

Research on related compounds, like copper(II) chloro-nitro-benzoato complexes, has demonstrated the importance of O–H⋯O, N–H⋯O, C–H⋯O, anion⋯π, and C–H⋯π interactions in stabilizing their crystal lattices. Hirshfeld surface analysis is another powerful tool used in conjunction with theoretical calculations to visualize and quantify intermolecular contacts in crystals.

Although no specific theoretical studies on the non-covalent interactions and supramolecular assembly of this compound have been identified, the principles from studies on analogous molecules suggest a rich and complex supramolecular chemistry awaiting exploration. Future computational work in this area would be essential for designing and synthesizing novel materials based on this compound.

Advanced Chemical Applications of 2 Chloro 3,4 Dihydroxy 5 Nitrobenzonitrile in Synthetic Chemistry

Building Block in Complex Organic Synthesis

The inherent reactivity of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile allows it to serve as a foundational scaffold for constructing more elaborate molecules. The strategic placement of its functional groups enables a variety of chemical transformations, making it a desirable precursor for diverse chemical libraries.

The structure of this compound is primed for the synthesis of a wide array of aromatic and heterocyclic compounds. The catechol moiety can be a precursor to benzodioxoles or benzodioxanes, common structures in natural products and pharmaceuticals. Furthermore, the functional groups can be manipulated sequentially to build fused ring systems.

For instance, the reduction of the nitro group to an amine is a key transformation, yielding an ortho-amino-chloro-dihydroxybenzonitrile derivative. This intermediate is highly valuable for synthesizing nitrogen-containing heterocycles. The resulting amine can undergo intramolecular or intermolecular condensation reactions with the adjacent nitrile or chloro substituents, or with external reagents, to form systems such as:

Benzoxazoles: Intramolecular cyclization of the amine with a derivatized hydroxyl group.

Benzimidazoles: Reaction of the diamine (if the nitrile is also reduced) with aldehydes or carboxylic acids.

Quinoxalines: Condensation of a derived ortho-diamine with a 1,2-dicarbonyl compound.

The reactivity of related compounds underscores this potential. For example, 2-chloro-3-nitrobenzonitrile (B1592093) is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. Similarly, 4-chloro-3-nitrocoumarin (B1585357) has been effectively used as a precursor to generate complex pyrrolocoumarin ring systems through reductive coupling and cyclization strategies. rsc.org The versatility of halogenated furanones, which share some reactive features, in forming diverse derivatives further illustrates the synthetic potential of such highly functionalized building blocks. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Precursor Derivative (Post-Transformation) Reagent/Condition Resulting Heterocyclic System
2-Amino-6-chloro-3,4-dihydroxybenzonitrile Phosgene (B1210022) or equivalent Benzoxazolone derivative
2-Amino-6-chloro-3,4-dihydroxybenzonitrile Formic acid Benzoxazole derivative
3,4-Diamino-5-chloro-6-hydroxybenzonitrile 1,2-Diketone Quinoxaline derivative
2-Chloro-3,4-dihydroxy-5-aminobenzamide Heat/Acid Benzoxazole derivative

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. semanticscholar.org The functional groups on this compound make it an excellent candidate for use in MCRs, enabling the diversification of chemical scaffolds.

Isonitrile-Based MCRs: The nitrile group can be reduced to an amine, which can then be converted to an isocyanide. This isocyanide derivative would be a valuable component in reactions like the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry for generating peptide-like scaffolds and other complex structures. nih.gov

Reactions involving the Catechol Moiety: The catechol hydroxyls can participate in MCRs that form heterocyclic systems, such as the synthesis of chromene derivatives.

Cascade Reactions: The multiple reactive sites allow for the design of cascade sequences, where a single reaction event triggers a series of subsequent intramolecular transformations. For example, a nucleophilic aromatic substitution of the chloride could be followed by a cyclization involving the nitro or nitrile group, leading to complex polycyclic systems in a highly efficient manner. General MCR strategies are widely employed to generate libraries of electrophiles and potential covalent inhibitors from various building blocks. nih.gov

Ligand and Precursor for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry relies on ligands that can bind to metal ions to form complexes with specific geometries and electronic properties. This compound possesses several potential coordination sites:

The two adjacent hydroxyl groups of the catechol unit form a strong bidentate chelate with a wide variety of metal ions.

The nitrogen atom of the nitrile group can act as a monodentate ligand.

The oxygen atoms of the nitro group can also participate in metal coordination.

This multi-dentate character makes it a promising ligand for creating stable metal complexes. More significantly, it can serve as a building block for Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. chemrxiv.org The dihydroxy functionality is a well-established linker motif for MOF synthesis. For example, 2,5-dihydroxyterephthalic acid is a known linker used to construct the M-MOF-74 family, which exhibits interesting electrochromic properties. chemrxiv.orgchemrxiv.org By analogy, this compound could be used to synthesize novel MOFs where the additional nitrile and nitro groups project into the pores, offering sites for post-synthetic modification or for enhancing interactions with guest molecules like CO2.

Table 2: Potential Coordination Modes of this compound

Coordinating Atoms Metal Ion Affinity Potential Structure
Two Hydroxyl Oxygens High (Hard Metals: Ti⁴⁺, Fe³⁺, etc.) Bidentate Chelate Complex
Nitrile Nitrogen Moderate (Soft Metals: Ag⁺, Pd²⁺, etc.) Monodentate or Bridging Ligand
Nitro Group Oxygens Moderate (Lanthanides, etc.) Bidentate or Bridging Ligand
Combined Hydroxyls and Nitrile High Tridentate Complex

Application in the Design and Synthesis of Novel Organic Reagents and Catalysts

The unique electronic profile of this compound suggests its utility in creating new reagents and catalysts. The catechol moiety is redox-active and can be used to design ligands for metal-based catalysts involved in oxidation or reduction processes. The strong electron-withdrawing nature of the nitro and nitrile groups can significantly modulate the electronic properties of such catalysts, fine-tuning their reactivity and selectivity.

Furthermore, the compound could be a precursor for organocatalysts. For example, reduction of the nitro group to an amine and subsequent derivatization could lead to chiral amines or amides capable of catalyzing asymmetric reactions. The rigid, substituted aromatic core provides a robust scaffold for positioning catalytic functionalities in a well-defined three-dimensional space.

Exploration in Material Science through Chemical Synthesis of Functionalized Polymers and Organic Frameworks

Beyond crystalline MOFs, this compound is a candidate for the synthesis of other advanced materials like functionalized polymers and covalent organic frameworks (COFs).

Functionalized Polymers: The dihydroxy functionality allows the molecule to act as a monomer in step-growth polymerization. It can react with diacyl chlorides to form polyesters, with phosgene to form polycarbonates, or with diepoxides to form polyethers. The resulting polymers would feature pendant chloro, nitro, and nitrile groups, imparting specific properties such as increased thermal stability, altered solubility, or a high refractive index. These functional groups also provide handles for cross-linking or for grafting other molecules onto the polymer backbone.

Covalent Organic Frameworks (COFs): Similar to MOFs, COFs are porous, crystalline polymers built from light elements. The dihydroxy groups, or derivatives thereof, can participate in condensation reactions (e.g., with diboronic acids to form boronate ester-linked COFs) to create robust, porous networks. The inherent functionality of the monomer would directly translate into a functionalized porous material with potential applications in gas storage, separation, and catalysis. The use of dihydroxy-functionalized linkers is a known strategy in the construction of such frameworks. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.